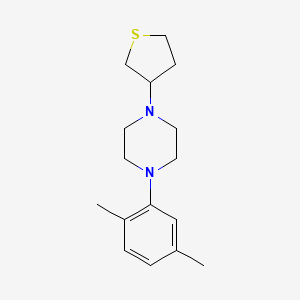![molecular formula C16H23NO3 B6102015 N-[2-(3-methoxyphenoxy)ethyl]cyclohexanecarboxamide](/img/structure/B6102015.png)
N-[2-(3-methoxyphenoxy)ethyl]cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3-methoxyphenoxy)ethyl]cyclohexanecarboxamide, also known as Mecamylamine, is a synthetic compound that belongs to the family of tertiary amines. It was first synthesized in 1947 by Bovet and Staub and has been used as an antagonist of nicotinic acetylcholine receptors. Mecamylamine has been used in scientific research to investigate the physiological and biochemical effects of nicotinic acetylcholine receptors and their role in various diseases.
作用機序
N-[2-(3-methoxyphenoxy)ethyl]cyclohexanecarboxamide acts as a competitive antagonist of nicotinic acetylcholine receptors. It binds to the receptor and prevents the binding of acetylcholine, which is the natural ligand for the receptor. This results in a decrease in the activity of the receptor and a decrease in the release of neurotransmitters.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to decrease blood pressure by blocking the effects of nicotine on nicotinic acetylcholine receptors in the sympathetic nervous system. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. In addition, this compound has been shown to decrease the rewarding effects of drugs of abuse, such as cocaine and methamphetamine.
実験室実験の利点と制限
One advantage of using N-[2-(3-methoxyphenoxy)ethyl]cyclohexanecarboxamide in lab experiments is that it is a well-characterized compound with a known mechanism of action. This makes it easier to design experiments and interpret results. However, one limitation of using this compound is that it has a relatively short half-life, which means that it may need to be administered repeatedly during long-term experiments.
将来の方向性
There are a number of future directions for research on N-[2-(3-methoxyphenoxy)ethyl]cyclohexanecarboxamide. One area of interest is its potential use in the treatment of addiction. It has been shown to decrease the rewarding effects of drugs of abuse, and further research could lead to the development of new treatments for addiction. Another area of interest is its potential use in the treatment of cognitive disorders, such as Alzheimer's disease. Finally, further research is needed to fully understand the physiological and biochemical effects of this compound, which could lead to the development of new treatments for a variety of diseases.
合成法
N-[2-(3-methoxyphenoxy)ethyl]cyclohexanecarboxamide is synthesized by reacting cyclohexanone with ethyl chloroacetate to form ethyl cyclohexanecarboxylate. This compound is then reacted with 3-methoxyphenol in the presence of a base to form the desired product, this compound.
科学的研究の応用
N-[2-(3-methoxyphenoxy)ethyl]cyclohexanecarboxamide has been used in scientific research to investigate the physiological and biochemical effects of nicotinic acetylcholine receptors. It has been shown to block the effects of nicotine on these receptors, which has led to its use in smoking cessation programs. This compound has also been studied as a potential treatment for various diseases, including hypertension, Parkinson's disease, and Alzheimer's disease.
特性
IUPAC Name |
N-[2-(3-methoxyphenoxy)ethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-19-14-8-5-9-15(12-14)20-11-10-17-16(18)13-6-3-2-4-7-13/h5,8-9,12-13H,2-4,6-7,10-11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPKQBMLYMHPFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCNC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[({4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}amino)carbonyl]-3-methoxybenzamide](/img/structure/B6101936.png)
![2-{4-(1H-indol-2-ylmethyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6101944.png)
![2-chloro-N-{2-[(2-isopropylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B6101945.png)
![N-(4-{[(3,4-dichlorophenyl)amino]sulfonyl}phenyl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6101979.png)
![N-propyl-N-(tetrahydro-2-furanylmethyl)-3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B6101990.png)
![2-[2-(3,5-dimethylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide](/img/structure/B6101994.png)
![3-benzyl-5-methyl-7-piperidin-1-yl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B6102001.png)
![(4-phenoxyphenyl)[1-(2-thienylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6102009.png)
![N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-furamide](/img/structure/B6102011.png)

![N-{[2-(2,3-difluoro-4-methylphenoxy)-3-pyridinyl]methyl}-1-ethyl-2-piperidinecarboxamide](/img/structure/B6102031.png)

![N'-[(5-bromo-1H-indol-3-yl)methylene]benzenesulfonohydrazide](/img/structure/B6102049.png)
![4-chloro-N-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide](/img/structure/B6102052.png)